molecular formula C8H12ClF2NO2 B13451139 2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride

Katalognummer: B13451139
Molekulargewicht: 227.63 g/mol
InChI-Schlüssel: CLSHGWDWORVYLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride is a synthetic organic compound with the molecular formula C8H12ClF2NO2 and a molecular weight of 227.6362 . This compound is characterized by the presence of a bicyclo[3.1.0]hexane ring system substituted with two fluorine atoms and an amino group, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of 2-Amino-2-{6,6-difluorobicyclo[310]hexan-3-yl}acetic acid hydrochloride involves several steps One common synthetic route starts with the preparation of the bicyclo[31The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to improve efficiency and reduce production costs .

Analyse Chemischer Reaktionen

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism of action of 2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the bicyclo[3.1.0]hexane ring system enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may modulate the activity of specific proteins and enzymes, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C8H12ClF2NO2

Molekulargewicht

227.63 g/mol

IUPAC-Name

2-amino-2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H11F2NO2.ClH/c9-8(10)4-1-3(2-5(4)8)6(11)7(12)13;/h3-6H,1-2,11H2,(H,12,13);1H

InChI-Schlüssel

CLSHGWDWORVYLI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2C1C2(F)F)C(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.